molecular formula C₁₉H₂₈ B1145467 5α-Androsta-2,16-diene CAS No. 50588-44-8

5α-Androsta-2,16-diene

Cat. No. B1145467
CAS RN: 50588-44-8
M. Wt: 270.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5α-Androsta-2,16-diene is an androgenic steroid hormone used in laboratory research to study the effects of androgens on the body. It is a synthetic derivative of testosterone, the primary male sex hormone. It is also a reactant used in the preparation of certain derivatives .


Synthesis Analysis

The synthesis of 5α-andrstan-3,16-dione from dehydroisoandrosterone can take 7 steps to reach the desired molecular structure of hydroxylation at the carbon 16-position . The synthesis involves several steps and days with additional characterization of the produced molecule to confirm its structure .


Molecular Structure Analysis

The molecular formula of 5α-Androsta-2,16-diene is C19H28 . Its average mass is 256.426 Da and its mono-isotopic mass is 256.219116 Da .


Chemical Reactions Analysis

The compound is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase, and can be converted into androstenone (a more potent and odorous pheromone) by 5α-reductase .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5α-Androsta-2,16-diene include a boiling point of 413.2±45.0 °C and a density of 1.07 . It should be stored in a sealed condition in a dry place at 2-8°C .

Mechanism of Action

5α-Androsta-2,16-diene modulates multiple targets in the androgen receptor (AR) signaling pathway . It is identified as a selective development candidate which is used to study the effects of androgens on various biological processes, including endocrinology, reproduction, and behavior.

Safety and Hazards

5α-Androsta-2,16-diene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing genetic defects, causing cancer, and damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The future directions of 5α-Androsta-2,16-diene research could involve the transformation of phytosterols into 5α-AD by biological methods with a considerable yield . This approach could provide a reference for the industrial production of high-value products from cheap raw materials .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5α-Androsta-2,16-diene involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "3β-Hydroxy-5α-androstan-17-one", "Sodium hydride", "Bromine", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Chloroform" ], "Reaction": [ "The synthesis starts with the conversion of 3β-Hydroxy-5α-androstan-17-one to 5α-androst-16-en-3-one by dehydrating the hydroxyl group using sodium hydride in DMF.", "The resulting 5α-androst-16-en-3-one is then brominated using bromine in acetic acid to form 5α-bromo-16-en-3-one.", "The bromine is then reduced to a bromide using sodium borohydride in methanol.", "The bromide is then displaced with sodium acetate in acetic acid to form 5α-acetoxy-16-en-3-one.", "The acetoxy group is then removed using hydrochloric acid to form 5α-hydroxy-16-en-3-one.", "The hydroxyl group is then protected using diethyl ether and hydrochloric acid to form 5α,16-O-isopropylidene-3-one.", "The isopropylidene group is then removed using hydrochloric acid to form 5α,16-dihydroxy-3-one.", "The 16-hydroxyl group is then dehydrated using sodium hydroxide in methanol to form 5α-Androsta-2,16-diene.", "The final product is purified using chloroform." ] }

CAS RN

50588-44-8

Molecular Formula

C₁₉H₂₈

Molecular Weight

270.45

synonyms

(5α)-Androsta-2,16-diene; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.